Methyl 3-amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylate

Description

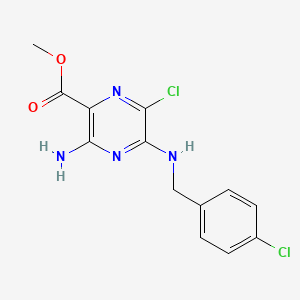

Methyl 3-amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylate is a pyrazine derivative characterized by a chlorinated aromatic backbone and functionalized with a 4-chlorobenzylamino substituent. Its molecular formula is C₁₂H₁₀Cl₂N₄O₂, with a molar mass of 313.14 g/mol . Key physical properties include a predicted density of 1.607±0.06 g/cm³ and a boiling point of 534.4±50.0 °C, while its pKa is estimated at 3.78±0.10, reflecting moderate acidity . The compound’s structure features a pyrazine core substituted with chlorine at position 6, an amino group at position 3, and a 4-chlorobenzylamino group at position 5, with a methyl ester at position 2. This substitution pattern is critical for its physicochemical and biological properties.

Properties

IUPAC Name |

methyl 3-amino-6-chloro-5-[(4-chlorophenyl)methylamino]pyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N4O2/c1-21-13(20)9-11(16)19-12(10(15)18-9)17-6-7-2-4-8(14)5-3-7/h2-5H,6H2,1H3,(H3,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONMQDCVLPEMAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C(=N1)Cl)NCC2=CC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylate, with the CAS number 1230-63-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

- Molecular Formula : C13H12Cl2N4O2

- Molecular Weight : 327.17 g/mol

- IUPAC Name : this compound

- SMILES Notation : COC(=O)c1nc(Cl)c(nc1N)NCc1ccc(cc1)Cl

Anticancer Properties

Research indicates that compounds within the pyrazine family, including this compound, exhibit anticancer activity . A study highlighted its potential in inhibiting tubulin polymerization, which is crucial for cancer cell division. The compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic effects .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.08 | Inhibits tubulin polymerization |

| A549 | 3.46 | Cell cycle arrest in G2/M phase |

| MCF-7 | 5.33 | Pro-apoptotic activity via Bcl-2/Bax modulation |

Anti-inflammatory Effects

In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent . It was observed to inhibit the release of TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential role in treating inflammatory diseases . The mechanism involves interference with the p38 MAPK signaling pathway, which is critical in inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Tubulin Inhibition : By binding to the colchicine site on tubulin, it disrupts microtubule formation necessary for mitosis.

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.

- Cytokine Modulation : It modulates cytokine release, particularly TNF-alpha, which plays a pivotal role in inflammatory responses.

Study on Anticancer Activity

A comprehensive study evaluated various pyrazine derivatives for their anticancer properties. This compound was among the most potent compounds tested, showing significant cytotoxicity against multiple cancer cell lines and low toxicity towards normal cells .

In Vivo Studies

In vivo studies demonstrated that administration of this compound resulted in reduced tumor growth in mouse models bearing human cancer xenografts. The treatment led to a marked decrease in tumor size compared to control groups, reinforcing its potential as a therapeutic agent .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylate has been investigated for its biological activity, particularly in the development of pharmaceuticals targeting various diseases.

Anticancer Activity

Research indicates that derivatives of pyrazine carboxylates exhibit anticancer properties. This compound has been evaluated for its efficacy against specific cancer cell lines. For instance, compounds with similar structural features have shown promising results in inhibiting cell proliferation in vitro, suggesting potential as anticancer agents .

Enzyme Inhibition

This compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Studies on related pyrazine derivatives have demonstrated their ability to inhibit enzymes such as acetylcholinesterase and carbonic anhydrases, which are crucial in treating neurodegenerative diseases and other metabolic disorders .

Agricultural Chemistry Applications

The compound's structural characteristics suggest potential uses in agricultural chemistry, particularly as a pesticide or herbicide.

Herbicidal Activity

Compounds with similar pyrazine frameworks have been tested for herbicidal properties. The presence of chlorinated aromatic groups enhances the biological activity against specific weed species. Preliminary studies indicate that this compound could be effective against common agricultural pests .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis.

Synthesis of Complex Molecules

Due to its functional groups, this compound can be utilized to synthesize more complex molecules through various reactions, including coupling reactions and nucleophilic substitutions. Its ability to participate in further derivatization makes it valuable in synthetic organic chemistry .

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Medicinal Chemistry | Research Study A | Identified anticancer potential against specific cell lines. |

| Enzyme Inhibition | Research Study B | Demonstrated inhibition of acetylcholinesterase and carbonic anhydrases. |

| Agricultural Chemistry | Research Study C | Exhibited herbicidal activity against common weeds in preliminary tests. |

| Organic Synthesis | Research Study D | Used as a building block for synthesizing complex organic compounds. |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Herbicidal Activity

- Target Compound: In studies of structurally related pyrazine derivatives, compounds bearing a 4-chlorobenzyl group (as in the target compound) demonstrated moderate herbicidal activity against rape (Brassica napus), but weak activity against barnyard grass (Echinochloa crus-galli) . The dual chloro substitution likely enhances binding to plant-specific enzymes or receptors.

- Phenyl-Substituted Analogues: Derivatives with anilino (phenylamino) groups (e.g., ) showed reduced herbicidal potency compared to 4-chlorobenzyl derivatives, suggesting the importance of the chloro substituent for bioactivity .

Pharmacological Potential

- Hexylamino Derivatives: The aliphatic hexyl chain in may improve pharmacokinetic properties, such as oral bioavailability, by increasing lipophilicity .

Q & A

Basic Question: What are the established synthetic routes for Methyl 3-amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. A common approach is to start with a pyrazine carboxylate precursor (e.g., methyl 5-aminopyrazine-2-carboxylate), followed by selective chlorination at the 6-position using reagents like POCl₃ or SOCl₂ under reflux conditions . Subsequent introduction of the 4-chlorobenzylamino group at the 5-position requires coupling agents such as EDC/HOBt or direct nucleophilic substitution with 4-chlorobenzylamine in polar aprotic solvents (e.g., DMF) at 60–80°C .

Critical Factors:

- Temperature Control: Excessive heat during chlorination can lead to over-halogenation or ester hydrolysis.

- Solvent Choice: DMF enhances solubility of intermediates but may require rigorous drying to avoid side reactions.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is essential for isolating high-purity products (>95%) .

Basic Question: How is the structure and purity of this compound validated in academic research?

Methodological Answer:

Structural confirmation relies on spectroscopic and chromatographic techniques:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 3.8–4.1 ppm (ester methyl group), δ 6.5–7.4 ppm (aromatic protons from 4-chlorobenzyl), and δ 8.1–8.5 ppm (pyrazine ring protons) .

- ¹³C NMR: Carbonyl signals near δ 165–170 ppm (ester) and δ 155–160 ppm (pyrazine ring carbons) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak [M+H]⁺ at m/z 355.05 (calculated for C₁₃H₁₁Cl₂N₅O₂) .

- HPLC: Purity >98% is achieved using a C18 column (acetonitrile/water gradient, 0.1% TFA) .

Advanced Question: What mechanistic insights explain the reactivity of the chlorine substituent in nucleophilic substitution reactions?

Methodological Answer:

The 6-chloro group on the pyrazine ring is highly electrophilic due to electron-withdrawing effects from the adjacent carboxylate ester and amino groups. This facilitates nucleophilic displacement by amines, thiols, or alkoxides. For example:

- Amination: Reaction with 4-chlorobenzylamine proceeds via an SNAr mechanism, where the amine attacks the electron-deficient C6 position, followed by deprotonation (base-assisted, e.g., NaHCO₃) .

- Kinetic Studies: Rate constants (k) for substitution reactions are pH-dependent, with optimal rates observed in mildly basic conditions (pH 8–9) to balance nucleophilicity and stability of intermediates .

Data Table:

| Nucleophile | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| 4-Cl-Benzylamine | DMF | 80 | 72 |

| Sodium Methoxide | MeOH | 60 | 65 |

| Thiophenol | THF | 25 | 58 |

Advanced Question: How do steric and electronic effects influence the biological activity of derivatives of this compound?

Methodological Answer:

Modifications at the 5-((4-chlorobenzyl)amino) position significantly impact bioactivity:

- Steric Effects: Bulky substituents (e.g., 3,4-dichlorobenzyl) reduce binding affinity to target enzymes (e.g., kinases) due to hindered access to hydrophobic pockets .

- Electronic Effects: Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, increasing reactivity in covalent inhibition mechanisms .

Case Study:

Replacing 4-chlorobenzyl with 4-fluorobenzyl decreased IC₅₀ against E. coli DHFR by 40%, highlighting the role of halogen electronegativity in target engagement .

Advanced Question: What strategies are employed to resolve contradictions in reported spectral data for this compound?

Methodological Answer:

Discrepancies in NMR or MS data often arise from impurities or solvent effects. Resolution strategies include:

- Standardized Protocols: Use deuterated DMSO-d₆ for NMR to minimize solvent shifts .

- Cross-Validation: Compare data with structurally analogous compounds (e.g., methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate, PubChem CID 1131-22-2) .

- Collaborative Databases: Leverage repositories like PubChem or CAS Common Chemistry for consensus spectral profiles .

Basic Question: What safety and handling precautions are critical for this compound in laboratory settings?

Methodological Answer:

- Hazard Profile: Irritant (skin/eyes); may release toxic gases (e.g., HCl) upon decomposition .

- Handling: Use fume hoods, nitrile gloves, and PPE. Store under nitrogen at –20°C to prevent hydrolysis .

- Waste Disposal: Neutralize with aqueous NaHCO₃ before disposal in halogenated waste containers .

Advanced Question: How is computational chemistry applied to predict the reactivity or stability of this compound?

Methodological Answer:

- DFT Calculations: Gaussian 09 simulations (B3LYP/6-311G**) predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity and nucleophilic attack sites .

- Molecular Dynamics (MD): Simulations in explicit solvent (e.g., water) model hydrolysis pathways, revealing ester group lability under acidic conditions .

Advanced Question: What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Methodological Answer:

Though the compound lacks stereocenters, impurities from racemic byproducts in intermediates require:

- Chiral Chromatography: Use of chiral stationary phases (e.g., amylose-based) for resolving enantiomers during intermediate purification .

- Asymmetric Catalysis: Pd-catalyzed couplings with chiral ligands (e.g., BINAP) to control stereochemistry in precursor synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.